molecular formula C23H17N3O3 B11003936 4-[({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid

4-[({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid

Cat. No.: B11003936
M. Wt: 383.4 g/mol
InChI Key: LLIJYUORBGTBAF-UHFFFAOYSA-N
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Description

4-[({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid is a complex organic compound that features a quinoline and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

4-[({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)quinoline-4-carboxylic acid
  • 4-(Pyridin-4-yl)benzoic acid
  • Quinolin-2-yl benzoic acid

Uniqueness

4-[({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid is unique due to its combined quinoline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

4-[[(2-pyridin-2-ylquinoline-4-carbonyl)amino]methyl]benzoic acid

InChI

InChI=1S/C23H17N3O3/c27-22(25-14-15-8-10-16(11-9-15)23(28)29)18-13-21(20-7-3-4-12-24-20)26-19-6-2-1-5-17(18)19/h1-13H,14H2,(H,25,27)(H,28,29)

InChI Key

LLIJYUORBGTBAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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